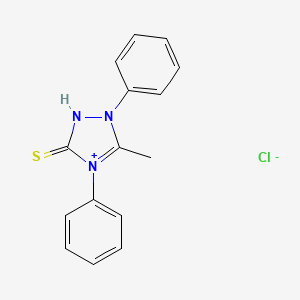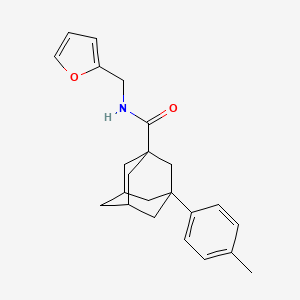
N-(2-furylmethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide, commonly known as FMe-ADAC, is a synthetic compound that belongs to the class of adamantane derivatives. It is a potent agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. In recent years, FMe-ADAC has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
FMe-ADAC acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is coupled to the Gi/o protein. Activation of the A1 adenosine receptor leads to the inhibition of adenylyl cyclase, which decreases the intracellular levels of cAMP. This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane. FMe-ADAC has been shown to have a high affinity for the A1 adenosine receptor, which makes it a potent agonist of this receptor.
Biochemical and Physiological Effects:
FMe-ADAC has been shown to have various biochemical and physiological effects in different experimental models. It has been shown to reduce neuronal damage and improve neurological function in animal models of ischemic stroke and traumatic brain injury. It has also been shown to have analgesic effects in animal models of chronic pain. FMe-ADAC has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, FMe-ADAC has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMe-ADAC has several advantages for use in laboratory experiments. It is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the physiological and biochemical effects of A1 adenosine receptor activation. FMe-ADAC has been extensively studied, and its synthesis method has been optimized, which makes it readily available for laboratory use. However, FMe-ADAC has some limitations for use in laboratory experiments. It is a synthetic compound that may have different effects in different experimental models, and its effects may be influenced by factors such as dose, route of administration, and duration of treatment.
Direcciones Futuras
FMe-ADAC has several potential future directions for research. It can be further studied for its potential applications in the treatment of various neurological and psychiatric disorders, including stroke, traumatic brain injury, chronic pain, depression, and anxiety. FMe-ADAC can also be used as a tool for studying the role of the A1 adenosine receptor in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. Additionally, FMe-ADAC can be further optimized to improve its potency, selectivity, and bioavailability, which may lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of FMe-ADAC involves a multi-step process that starts with the reaction of 2-furanmethanol with 4-methylbenzaldehyde to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with 1-adamantanecarboxylic acid to yield the final product, FMe-ADAC. The synthesis method of FMe-ADAC has been extensively studied and optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
FMe-ADAC has been widely used in scientific research due to its potent agonist activity on the A1 adenosine receptor. The A1 adenosine receptor is involved in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. FMe-ADAC has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. It has also been studied for its potential applications in the treatment of chronic pain, depression, and anxiety.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-16-4-6-19(7-5-16)22-10-17-9-18(11-22)13-23(12-17,15-22)21(25)24-14-20-3-2-8-26-20/h2-8,17-18H,9-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNQQKVGBNNLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate](/img/structure/B5037109.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037113.png)
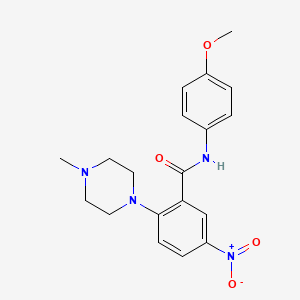
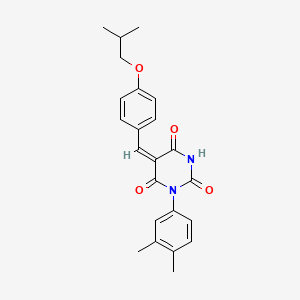
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)
![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5037160.png)
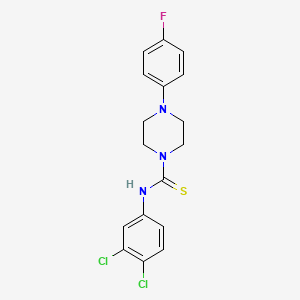
![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
